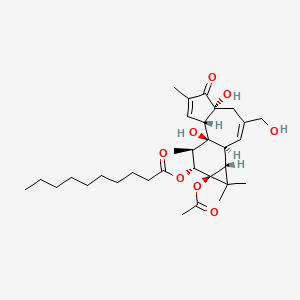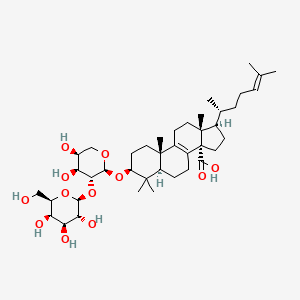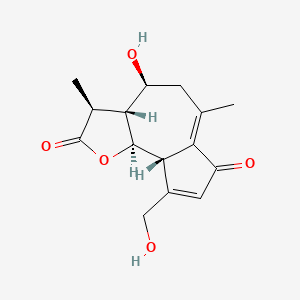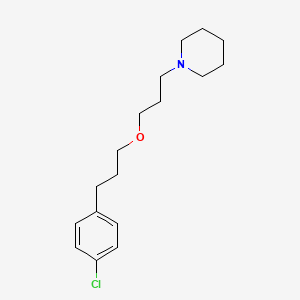
Pitolisant
Descripción general
Descripción
Pitolisant, known by its trade name Wakix™, is a novel pharmaceutical compound functioning as an inverse agonist of the histamine H3 receptor. Developed by Bioproject, it gained approval in the European Union for treating narcolepsy with or without cataplexy in adults, marking a significant milestone in sleep disorder pharmacotherapy. This approval came after the drug demonstrated significant efficacy in reducing excessive daytime sleepiness and cataplexy rate compared to placebo in pivotal clinical trials, namely the HARMONY I trial (Syed, 2016).
Aplicaciones Científicas De Investigación
Neurofarmacología: Mejora de las funciones cognitivas
Pitolisant actúa como un antagonista/agonista inverso del receptor H3, que se ha demostrado que modula la actividad neuronal y regula varias funciones cerebrales como la vigilia, la motivación, el equilibrio energético y el aprendizaje y la memoria . Al aumentar la liberación de histamina en el cerebro, puede mejorar las funciones cognitivas, lo que lo convierte en un posible tratamiento para los déficits cognitivos.
Neurología: Tratamiento de la narcolepsia
Aprobado en la UE y EE. UU., this compound se utiliza para el tratamiento de la narcolepsia, una afección caracterizada por somnolencia diurna excesiva y cataplejía . Ayuda a regular el ciclo sueño-vigilia, proporcionando alivio de los síntomas de este trastorno del sueño.
Investigación psiquiátrica: Consolidación y recuperación de la memoria
La investigación sugiere que this compound mejora la consolidación y la recuperación de la memoria, lo que es crucial para los procesos de aprendizaje . Se ha encontrado que restaura la recuperación de recuerdos olvidados mucho después de la fase inicial de aprendizaje y olvido, lo que indica su potencial en el tratamiento de trastornos relacionados con la memoria.
Investigación sobre la epilepsia: Efectos antiepilépticos
El efecto antiepiléptico de this compound es otra área importante de investigación. Al influir en la actividad de las neuronas en la corteza perirrinal, tiene el potencial de modular la actividad de la población neuronal, lo que podría contribuir al control de las convulsiones epilépticas .
Farmacovigilancia: Seguridad del fármaco y efectos adversos
Se han realizado estudios para evaluar el perfil de seguridad de this compound, centrándose en sus efectos adversos neuropsiquiátricos, como dolor de cabeza, insomnio, ansiedad y depresión . Comprender estos efectos es crucial para la aplicación segura del fármaco en diversos tratamientos.
Medicina del sueño: Somnolencia diurna excesiva en el SAOS
También se está investigando this compound por su eficacia en el tratamiento de la somnolencia diurna excesiva asociada con el síndrome de apnea obstructiva del sueño (SAOS) . Su mecanismo de acción único podría ofrecer un nuevo enfoque para controlar los síntomas en pacientes con SAOS.
Manejo del dolor: Dolor musculoesquelético
Los ensayos clínicos han informado que los pacientes tratados con this compound experimentaron dolor musculoesquelético, incluidas afecciones como artralgia, dolor de espalda y mialgia, en incidencias más altas que con placebo . Esto sugiere una posible aplicación en la comprensión y el manejo de los síndromes de dolor.
Intervenciones de adherencia: Terapia CPAP
La investigación sobre this compound incluye su impacto en las intervenciones de adherencia a la presión positiva continua de las vías respiratorias (CPAP) . Al mejorar potencialmente la vigilia y reducir la somnolencia diurna, this compound puede ayudar a los pacientes a adherirse mejor a la terapia CPAP, lo cual es fundamental para tratar afecciones como la apnea del sueño.
Safety and Hazards
Direcciones Futuras
Pitolisant may decrease your sleepiness, but it will not cure your sleep disorder. It may take 8 weeks or longer before you feel the full benefit of this compound . The therapeutic effectiveness of this compound was comparable to that of modafinil . Several histamine-3 receptor antagonists are currently in development for a variety of clinical indications .
Mecanismo De Acción
Target of Action
Pitolisant primarily targets the histamine H3 receptor . This receptor subtype mediates the signals of histamine, a neurotransmitter, in the central nervous system and peripheral nervous system . The histamine H3 receptor plays a crucial role in maintaining wakefulness .
Mode of Action
This compound acts as a high-affinity competitive antagonist and an inverse agonist at the human histamine H3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The histamine H3 receptor negatively regulates histamine release and synthesis . This compound, by acting as an antagonist and inverse agonist, prevents the binding of endogenous histamine at the H3 receptor and produces a response opposite to that of endogenous histamine at the receptor . This leads to enhanced histaminergic activity in the brain .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
This compound influences the activity of a subset of neurons by increasing the synchronous activity and modifying the population activity . It increases the activity of some neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons . This results in an overall enhancement of wakefulness and alertness .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the activity of histamine neurons and release of histamine are dynamically modulated by the arousal state , which could potentially influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .
Cellular Effects
This compound influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . This compound’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . This compound’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and effectiveness over time . Studies have demonstrated that this compound maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with this compound has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that this compound remains effective and stable over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of this compound from the body .
Transport and Distribution
Following oral administration, this compound is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . This compound’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that this compound reaches its target sites, including the brain, to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, this compound influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of this compound is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .
Propiedades
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACHAUCXXVJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957654 | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
362665-56-3 | |
| Record name | Pitolisant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pitolisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PITOLISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]
A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]
A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []
A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []
A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.
A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.
A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]
A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []
A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []
A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]
A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

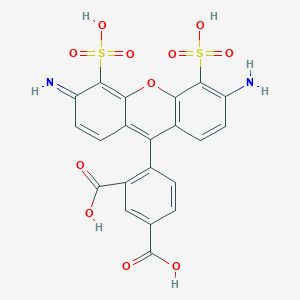
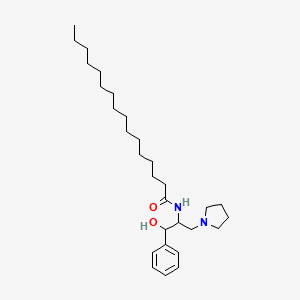
![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
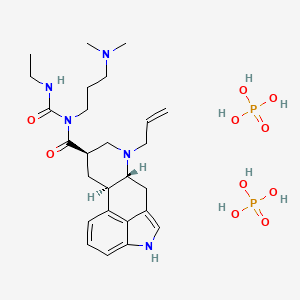
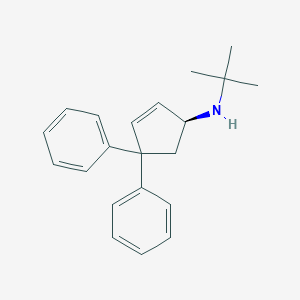
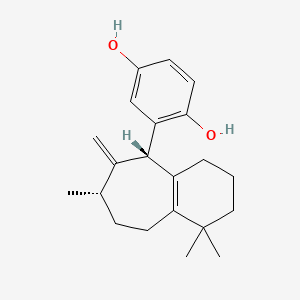
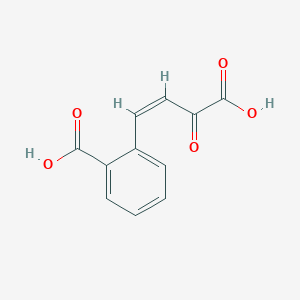
![TG(16:0/16:0/20:1(11Z))[iso3]](/img/structure/B1242930.png)


![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
